molecular formula C10H11NO2 B8480174 Methyl 3-cyclopropylpicolinate CAS No. 878805-24-4

Methyl 3-cyclopropylpicolinate

Cat. No.: B8480174
CAS No.: 878805-24-4
M. Wt: 177.20 g/mol
InChI Key: KIXFLPNAXQMPIO-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylpicolinate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a cyclopropyl group attached to the third position of the pyridine ring and a methyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylpyridine-2-carboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-cyclopropylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of methyl 3-cyclopropylpyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopropylpicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 3-cyclopropylpicolinate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the design of new drugs targeting specific biological pathways.

Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Methyl 3-cyclopropylpicolinate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable scaffold for drug discovery and other applications.

Properties

CAS No.

878805-24-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 3-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-8(7-4-5-7)3-2-6-11-9/h2-3,6-7H,4-5H2,1H3

InChI Key

KIXFLPNAXQMPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of diiodomethane (2.46 g, 9.20 mmol) in dry DCM (5 ml) at −10° C. was added diethyl zinc in hexane (1 M, 9.2 ml, 9.20 mmol). The reaction was stirred for 30 minutes under nitrogen. To this was then added methyl 3-ethenylpyridine-2-carboxylate (0.30 g, 1.84 mmol) as a solution in DCM (5 ml) over a 15 minute period. The reaction was then allowed to warm to room temperature and was stirred at room temperature for 15 hours. The reaction mixture was diluted with a saturated solution of ammonium chloride (25 ml) and the organics were extracted with ethyl acetate (3×30 ml). The combined organics were washed with water (25 ml), brine (25 ml), dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica, 0-15% ethyl acetate/n-hexane to afford the title compound.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

830 mg of a hydrochloride salt of the 3-cyclopropylpyridine-2-carboxylic acid [121-3] was dissolved in 100 mL of 10% hydrochloric acid-methanol solution, and heated overnight under reflux. The reaction solution was concentrated under reduced pressure, a saturated aqueous solution of sodium hydrogen carbonate was added to the obtained residue, and was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and 363 mg of methyl 3-cyclopropylpyridine-2-carboxylate [121-4] was obtained as a white solid.
[Compound]
Name
hydrochloride salt
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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